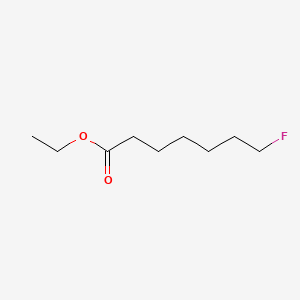

Ethyl 7-fluoroheptanoate

Description

Contextualizing Fluoroorganic Compounds in Contemporary Chemical Research

Fluoroorganic chemistry, the study of compounds containing carbon-fluorine bonds, is a significant and expanding field in modern chemical science. acs.orgwikipedia.org The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the C-F bond (one of the strongest in organic chemistry)—impart distinctive characteristics to organic molecules. wikipedia.orgresearchgate.net The incorporation of fluorine can profoundly alter a molecule's physical, chemical, and biological properties, such as its stability, lipophilicity, and metabolic pathways. researchgate.netnih.gov

Consequently, organofluorine compounds are central to numerous applications. They are integral to the development of pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers. wikipedia.orgresearchgate.netu-tokyo.ac.jp In medicine, the strategic placement of fluorine atoms can enhance a drug's efficacy and metabolic stability. nih.gov In materials science, fluorinated polymers possess unique properties, including high thermal stability and water and oil repellency. u-tokyo.ac.jp The study of simpler molecules like ethyl 7-fluoroheptanoate contributes to a fundamental understanding of how a single fluorine atom influences molecular behavior, providing foundational knowledge for the design of more complex, functionalized fluoroorganic molecules.

Historical Development and Initial Syntheses of this compound

The initial synthesis of this compound was reported in the scientific literature as early as 1957. One of the first documented methods involved a Grignard reaction, a classic and versatile method in organic synthesis for forming carbon-carbon bonds. dss.go.th

The synthesis procedure was described as follows:

Preparation of the Grignard Reagent : The process began with the preparation of a Grignard reagent from 6-fluorohexyl chloride. This was achieved by reacting 6-fluorohexyl chloride with magnesium metal in anhydrous ether. dss.go.thvulcanchem.com

Reaction with Ethyl Chloroformate : The resulting Grignard solution was then added dropwise to a solution of ethyl chloroformate in ether. dss.go.th This reaction results in the formation of the ethyl ester, yielding this compound.

This early synthesis demonstrated a viable pathway to creating terminally fluorinated aliphatic esters, paving the way for further studies into their properties and potential applications. dss.go.th The use of fluorinated building blocks remains a key strategy in the synthesis of organofluorine compounds. wikipedia.org

Stereochemical and Isomeric Considerations in this compound Research

Stereochemistry

In its standard form, this compound is an achiral molecule. Chirality in organic molecules typically arises from a carbon atom bonded to four different substituent groups, known as a stereocenter. In this compound, the carbon atom bonded to the fluorine (C-7) is also bonded to two hydrogen atoms, meaning it is not a stereocenter. Therefore, the compound itself does not exhibit enantiomerism or diastereomerism.

However, stereochemical considerations are paramount in the broader field of fluoroorganic chemistry. For instance, if the fluorine atom were located at a different position, such as in ethyl 2-fluorohexanoate, the carbon at the C-2 position would be a stereocenter, leading to the existence of (R) and (S) enantiomers. orgsyn.org The synthesis of specific stereoisomers of fluorinated compounds is a critical area of research, as the stereochemistry can profoundly influence biological activity. acs.org

Isomers

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound (C₉H₁₇FO₂), several structural isomers exist. These can be categorized based on the position of the fluorine atom, the branching of the carbon chain, or the arrangement of the ester group.

Interactive Data Table: Examples of Structural Isomers of this compound

| Isomer Name | Structural Difference from this compound |

|---|---|

| Ethyl 2-fluoroheptanoate | Fluorine atom is on the second carbon (C-2). |

| Ethyl 3-fluoroheptanoate | Fluorine atom is on the third carbon (C-3). |

| Ethyl 4-fluoroheptanoate | Fluorine atom is on the fourth carbon (C-4). |

| Propyl 6-fluorohexanoate | The ester group is a propyl ester, and the main chain is a hexanoate. |

| Methyl 8-fluorooctanoate | The ester group is a methyl ester, and the main chain is an octanoate. |

| Ethyl 5-fluoro-2-methylhexanoate | The carbon chain is branched with a methyl group. |

Structure

3D Structure

Properties

CAS No. |

459-95-0 |

|---|---|

Molecular Formula |

C9H17FO2 |

Molecular Weight |

176.23 g/mol |

IUPAC Name |

ethyl 7-fluoroheptanoate |

InChI |

InChI=1S/C9H17FO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8H2,1H3 |

InChI Key |

SKMWCNFDCIXKTN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCF |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 7 Fluoroheptanoate and Its Analogs

Conventional Synthetic Pathways to Ethyl 7-fluoroheptanoate

Conventional methods for synthesizing simple esters and their fluorinated derivatives often rely on well-established reactions like Grignard reactions and esterification.

Grignard Reagent-Mediated Approaches to this compound

A common approach to synthesizing esters involves the use of Grignard reagents. These organomagnesium halides are powerful nucleophiles that can react with various electrophiles. sigmaaldrich.comlibretexts.org For the synthesis of this compound, a Grignard reagent can be prepared from a suitable halo-precursor.

A typical synthesis involves the reaction of 6-fluorohexyl chloride with magnesium metal in an anhydrous ether solvent to form the Grignard reagent, 6-fluorohexylmagnesium chloride. vulcanchem.com This is an oxidative insertion of magnesium between the carbon and halogen bond. adichemistry.com The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are highly reactive towards water. sigmaaldrich.comlibretexts.org

The subsequent reaction of this Grignard reagent with an appropriate carbonate, such as diethyl carbonate, would lead to the formation of the desired ester, this compound. The carbon atom attached to the magnesium in the Grignard reagent is highly nucleophilic and will attack the electrophilic carbonyl carbon of the carbonate. libretexts.org

Table 1: Grignard Reagent-Mediated Synthesis of this compound

| Step | Reactants | Reagents/Solvents | Product |

| 1 | 6-fluorohexyl chloride, Magnesium | Anhydrous ether | 6-fluorohexylmagnesium chloride |

| 2 | 6-fluorohexylmagnesium chloride, Diethyl carbonate | - | This compound |

This table outlines the general steps for the synthesis of this compound using a Grignard reagent.

Esterification and Fluoroalkylation Strategies for Related Fluoroesters

Fischer esterification is a classic and widely used method for the synthesis of esters, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.com For the synthesis of a fluoroester like this compound, this would involve the reaction of 7-fluoroheptanoic acid with ethanol.

Another key strategy is fluoroalkylation, which introduces a fluoroalkyl group into a molecule. rsc.org This can be achieved through various methods, including the use of fluoroalkylating reagents. For instance, α-fluoroesters can be synthesized by the direct fluorination of α-arylcarbonyl derivatives using either nucleophilic or electrophilic fluorinating reagents. rsc.org Alternatively, a "building block" strategy can be employed, which involves the condensation of aromatic substrates with fluorine-containing building blocks. rsc.org

Recent advancements have also explored the use of N-heterocyclic carbene (NHC)-catalyzed reactions for fluorination and fluoroalkylation, providing robust and versatile strategies for accessing a variety of fluorine-containing molecules. rsc.org

Advanced and Stereoselective Synthesis of this compound Derivatives

Modern synthetic chemistry has seen the development of more sophisticated and stereoselective methods for the synthesis of complex molecules, including fluorinated compounds. These advanced techniques offer greater control over the stereochemistry of the final product, which is often crucial for biological activity.

Asymmetric Synthesis of Fluoroalkyl Amino Acid Conjugates Utilizing this compound Scaffolds

The incorporation of fluorine into amino acids can significantly influence their properties, making them valuable tools in medicinal chemistry and chemical biology. nih.gov The asymmetric synthesis of α-fluoroalkyl-α-amino acids is a key area of research. nih.gov

One approach involves the use of chiral nickel(II) complexes to facilitate the asymmetric synthesis of fluorinated amino acids. beilstein-journals.orgchemrxiv.org For example, a chiral Ni(II) complex can be alkylated with a suitable electrophile, such as a derivative of this compound, to produce a fluorinated amino acid with high enantiomeric purity. beilstein-journals.orgcaltech.edu This method has been successfully applied to the gram-scale synthesis of various fluorinated amino acids. chemrxiv.org

Table 2: Asymmetric Synthesis of a Fluoroalkyl Amino Acid Derivative

| Reactants | Catalyst/Reagents | Product | Enantiomeric Excess (ee) |

| Chiral Ni(II) complex, Alkylating agent (derived from this compound) | Base (e.g., DBU) | Fluorinated amino acid derivative | >94% |

This table illustrates the use of a chiral Ni(II) complex for the asymmetric synthesis of a fluorinated amino acid derivative, highlighting the high enantiomeric purity achievable.

Photocatalytic Fluoroalkoxycarbonylation in Related Ester Syntheses

Photocatalysis has emerged as a powerful and environmentally friendly tool in organic synthesis. rsc.org Visible light-induced photoredox catalysis can be used to generate alkoxycarbonyl radicals, which can then participate in various coupling reactions to form esters. nih.govacs.org

An efficient method for the synthesis of β-fluorocarboxylic esters involves the organophotoredox-catalyzed fluoroalkoxycarbonylation of alkenes in ethanol. rsc.org This approach allows for the preparation of molecules containing both fluorine and ester functionalities. Similarly, photocatalytic methods can be employed for the synthesis of ester-substituted indolo[2,1-a]isoquinolines through a direct alkoxycarbonylation/cyclization reaction. acs.org While not directly applied to this compound, these methods demonstrate the potential of photocatalysis for the synthesis of a wide range of fluoroesters. rsc.orgsciencedaily.com

Enzyme-Catalyzed Kinetic Resolution for Enantiomeric Purity of Fluoroesters

Enzymes are highly efficient and selective catalysts that can be used to resolve racemic mixtures of chiral compounds. nih.gov Hydrolase-catalyzed kinetic resolution is a well-established biocatalytic process for obtaining enantiomerically pure compounds. researchgate.net

For fluoroesters, lipases are commonly used enzymes for kinetic resolution. capes.gov.bracs.org For example, the enantioselective hydrolysis of racemic 2-fluoro-2-arylacetic acid esters using Candida rugosa lipase (B570770) (CRL) can yield optically pure products. capes.gov.br Similarly, lipase from Pseudomonas fluorescens has been used for the kinetic resolution of 2-substituted esters. acs.org The enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted and thus enantiomerically enriched. orgsyn.orgorgsyn.org This technique is crucial for obtaining single enantiomers of chiral fluoroesters, which is often a requirement for their application in pharmaceuticals and other bioactive compounds. nih.govnih.gov

Precursor Chemistry and Reaction Scope in this compound Synthesis

Halogenated Ester Precursors

A primary and well-established route to this compound involves the nucleophilic substitution of a halide on a C7-ester backbone. This method, often referred to as a halogen exchange (Halex) reaction, is a cornerstone in the synthesis of fluoroalkanes.

Ethyl 7-bromoheptanoate: This is a common precursor for the synthesis of this compound. guidechem.com The synthesis involves the direct displacement of the bromine atom with a fluoride (B91410) ion. The choice of the fluoride source is crucial for the reaction's success. Metal fluorides, such as potassium fluoride (KF), are frequently employed, often in the presence of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt in organic solvents. orgsyn.org The reaction conditions for analogous syntheses, such as that of ethyl 2-fluorohexanoate, involve heating the bromo-ester precursor with potassium fluoride in a high-boiling point solvent like acetamide. orgsyn.org

Ethyl 7-iodoheptanoate: Similar to their bromo counterparts, iodo-esters are effective precursors for nucleophilic fluorination. The carbon-iodine bond is weaker than the carbon-bromine bond, which can allow for milder reaction conditions. This approach is particularly relevant in the synthesis of radiolabeled analogs, such as ω-[¹⁸F]fluoroaliphatic carboxylic esters for Positron Emission Tomography (PET), where efficiency and speed are paramount. researchgate.net The reaction typically uses a nucleophilic fluoride source to displace the iodide. researchgate.net

The general scope of this Halex reaction is broad, allowing for the synthesis of various ω-fluoroalkyl esters. By varying the chain length of the starting bromo- or iodo-ester, a homologous series of ω-fluoro esters can be produced.

| Precursor | Fluorinating Agent | Product | Reference |

| Ethyl 7-bromoheptanoate | Potassium Fluoride (KF) | This compound | guidechem.comorgsyn.org |

| Ethyl 7-iodoheptanoate | Nucleophilic Fluoride (e.g., [¹⁸F]F⁻) | This compound | researchgate.net |

| Ethyl 2-bromohexanoate | Potassium Fluoride (KF) | Ethyl 2-fluorohexanoate | orgsyn.org |

Carboxylic Acid and Derivative Precursors

Another synthetic strategy involves starting with a fluorinated carboxylic acid or building the ester from a fluorinated precursor.

Grignard Reagent from 6-Fluorohexyl Halides: A synthetic route can also build the carbon chain and introduce the ester group in a later step. For instance, a Grignard reagent can be prepared from 6-fluorohexyl chloride and magnesium. This organometallic intermediate can then react with a source for the carboxyl group, such as ethyl chloroformate, to form this compound.

The reaction scope for methods starting from carboxylic acids or their equivalents is extensive. Various fluoroalkyl carboxylic acids can be esterified to produce a wide range of esters with different alkyl groups (e.g., methyl, propyl) by selecting the appropriate alcohol.

| Precursor(s) | Reagent(s) | Product | Reference |

| 7-Fluoroheptanoic acid | Ethanol, Acid Catalyst | This compound | guidechem.com |

| 6-Fluorohexyl chloride, Magnesium | Ethyl chloroformate | This compound | vulcanchem.com |

Reaction Scope and Synthesis of Analogs

The methodologies used for synthesizing this compound are applicable to a broad range of related fluorinated esters. The principles of nucleophilic substitution and esterification are fundamental in organic synthesis and can be adapted to create diverse molecular structures.

The synthesis of α-fluoro esters, for example, is a significant area of research. Methods include the reaction of ketene (B1206846) acetals with fluorinating agents or the desulfonylation of 2-fluoro-2-(pyrimidin-2-ylsulfonyl)alkanoates. organic-chemistry.orgacs.org The latter are prepared by fluorinating the corresponding ethyl 2-(pyrimidin-2-ylsulfonyl)alkanoate enolates with an electrophilic fluorine source like Selectfluor. acs.org This demonstrates the versatility of precursor chemistry, where a functional group like a sulfone is strategically introduced to facilitate a later fluorination step before being removed. acs.org

The development of new fluorination methods continues to expand the scope of accessible fluorinated compounds. diva-portal.orgresearchgate.net Transition-metal-catalyzed reactions, for instance, offer alternative pathways for creating C-F bonds under specific conditions. beilstein-journals.org These advanced methods allow for the synthesis of complex fluorinated molecules, including analogs of this compound with additional functional groups or different substitution patterns. caltech.edu

Chemical Reactivity and Derivatization Research of Ethyl 7 Fluoroheptanoate

Mechanistic Studies of Ethyl 7-fluoroheptanoate Reactions

While specific mechanistic studies exclusively focused on this compound are not extensively detailed in publicly available literature, the reaction mechanisms can be largely inferred from studies on analogous long-chain esters and ω-fluoroalkyl compounds. The presence of the electron-withdrawing fluorine atom at the terminal position can influence the electron density across the carbon chain, potentially affecting the reaction rates and pathways at the ester group, albeit to a lesser extent than if the fluorine were closer to the carbonyl carbon.

Mechanistic investigations of reactions involving this compound would likely involve computational modeling and kinetic studies to elucidate transition states and reaction intermediates. For instance, in hydrolysis reactions, the mechanism would follow the general principles of ester hydrolysis, proceeding through a tetrahedral intermediate. The role of the terminal fluorine would be a key area of investigation, particularly its influence on the stability of intermediates and transition states through inductive effects.

Transformations Involving the Terminal Fluoroalkyl Moiety of this compound

The terminal C-F bond in this compound is generally stable and less reactive than other carbon-halogen bonds. However, under specific conditions, this moiety can undergo transformations. These reactions are often challenging due to the high bond energy of the C-F bond.

Table 1: Potential Transformations of the Terminal Fluoroalkyl Moiety

| Reaction Type | Reagents and Conditions | Potential Products |

| Dehydrofluorination | Strong bases (e.g., hindered alkoxides) at elevated temperatures | Ethyl hept-6-enoate |

| Nucleophilic Substitution | Strong nucleophiles under harsh conditions (e.g., organometallic reagents) | Substituted heptanoate (B1214049) esters |

| Reductive Defluorination | Radical-based reducing agents (e.g., tributyltin hydride) or specific catalytic systems | Ethyl heptanoate |

Research in this area is often driven by the desire to synthesize novel functionalized molecules where the fluorine atom is replaced by another functional group. The success of these transformations is highly dependent on the choice of reagents and the optimization of reaction conditions to overcome the inertness of the C-F bond.

Ester Hydrolysis and Transesterification Dynamics of this compound

The hydrolysis and transesterification of this compound are fundamental reactions of its ester group. These reactions are typically catalyzed by acids or bases.

Ester Hydrolysis:

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemguide.co.uk In basic conditions (saponification), a hydroxide ion directly attacks the carbonyl carbon. The rate of hydrolysis can be influenced by the terminal fluorine atom, although the effect is expected to be modest due to its distance from the reaction center. Studies on other fluorinated esters have shown that the rate of hydrolysis can be affected by the position and number of fluorine atoms. nih.gov

Transesterification:

Transesterification involves the reaction of this compound with another alcohol in the presence of an acid or base catalyst to form a new ester and ethanol. This reaction is an equilibrium process, and the outcome can be controlled by using a large excess of the reactant alcohol or by removing one of the products. This process is crucial for the synthesis of other 7-fluoroheptanoate esters with different alcohol moieties.

Table 2: Comparison of Hydrolysis and Transesterification Conditions

| Reaction | Catalyst | Typical Conditions | Products |

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., H₂SO₄, HCl) | Aqueous solution, heat | 7-Fluoroheptanoic acid and Ethanol |

| Base-Promoted Hydrolysis (Saponification) | Strong base (e.g., NaOH, KOH) | Aqueous solution, heat | Salt of 7-Fluoroheptanoic acid and Ethanol |

| Acid-Catalyzed Transesterification | Strong acid (e.g., H₂SO₄) | Excess of another alcohol, heat | New 7-fluoroheptanoate ester and Ethanol |

| Base-Catalyzed Transesterification | Strong base (e.g., NaOR') | Anhydrous conditions, heat | New 7-fluoroheptanoate ester and Ethanol |

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound towards nucleophiles and electrophiles is centered around the ester functional group and, to a lesser extent, the fluoroalkyl chain.

Nucleophilic Reactivity: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the ester group. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl group, leading to the formation of tertiary alcohols after a second addition. The ester can also be reduced by nucleophilic hydrides like lithium aluminum hydride to yield 7-fluoroheptan-1-ol.

Electrophilic Reactivity: The oxygen atoms of the ester group possess lone pairs of electrons and can act as weak nucleophiles or Lewis bases, coordinating to strong electrophiles or Lewis acids. However, significant electrophilic reactions directly on the ester group are uncommon. The C-F bond is generally unreactive towards electrophiles under normal conditions.

Derivatization Strategies for Enhanced Analytical Detection and Specific Research Applications

Derivatization of this compound is often necessary to enhance its volatility and thermal stability for analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or to introduce a chromophore for UV-Vis or fluorescence detection in high-performance liquid chromatography (HPLC). weber.hu

A common strategy involves the hydrolysis of the ester to 7-fluoroheptanoic acid, followed by esterification with a derivatizing agent.

Table 3: Common Derivatization Strategies for the Carboxylic Acid Analogue

| Derivatizing Agent | Resulting Derivative | Analytical Technique |

| Trimethylsilylating agents (e.g., BSTFA) | Trimethylsilyl 7-fluoroheptanoate | GC-MS |

| Alkyl chloroformates (e.g., ethyl chloroformate) | Mixed anhydride, then ester | GC-MS |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl 7-fluoroheptanoate | GC-ECD (Electron Capture Detection) |

| Chromophoric alcohols | UV-active or fluorescent esters | HPLC-UV/Fluorescence |

These derivatization methods improve the analytical performance by increasing the sensitivity and selectivity of the detection method for this compound and its related metabolites in various matrices. sigmaaldrich.com

This compound as a Key Intermediate in Complex Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex fluorinated molecules, including pharmaceuticals and advanced materials. nih.govresearchgate.net The presence of the terminal fluorine atom can impart desirable properties such as increased metabolic stability, enhanced lipophilicity, and altered binding affinities in bioactive molecules. ccspublishing.org.cn

Its bifunctional nature, possessing both an ester group that can be readily transformed and a stable fluoroalkyl chain, allows for a variety of synthetic manipulations. For example, the ester group can be reduced to an alcohol, which can then be further functionalized, or converted to an amide. The fluoroalkyl chain can be incorporated into larger molecules to study the effects of fluorination on their properties.

While specific examples of large-scale industrial synthesis using this compound as a key intermediate are not widely reported, its utility in research-scale synthesis of novel fluorinated compounds is evident from the broader literature on fluorinated building blocks. The development of new synthetic methodologies may further expand its application in the creation of complex and valuable organic molecules.

Advanced Spectroscopic and Analytical Characterization of Ethyl 7 Fluoroheptanoate in Research

Chromatographic Separation and Quantification Methodologies

Chromatography is a fundamental tool for the separation and analysis of complex mixtures. In the context of Ethyl 7-fluoroheptanoate, various chromatographic techniques are indispensable for assessing its purity, monitoring its synthesis, and analyzing its derivatives and metabolites.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. sigmaaldrich.com It is frequently employed to determine the purity of synthesized this compound and to monitor the progress of its synthesis reactions. orgsyn.orgorgsyn.org In a typical GC analysis, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. sigmaaldrich.com The separation is based on the differential partitioning of the components between the two phases.

For instance, the synthesis of related fluorinated esters like ethyl 2-fluorohexanoate is monitored using GC to follow the reaction's progress and determine the final product's purity. orgsyn.orgorgsyn.org The choice of the GC column is critical; for example, an OV-17 column has been used in the monitoring of similar reactions. orgsyn.orgorgsyn.org The progress of the reaction can be tracked by taking aliquots from the reaction mixture at different time intervals and analyzing them by GC, often using an internal standard for quantification. thieme-connect.de This allows researchers to optimize reaction conditions and ensure the desired product is obtained with high purity.

Table 1: Typical GC Parameters for Analysis of Fluorinated Esters

| Parameter | Value/Description |

| Column | OV-17 or similar medium polarity column |

| Carrier Gas | Helium or Argon |

| Injection Mode | Splitless or Split |

| Injector Temperature | 250°C |

| Oven Program | Temperature gradient (e.g., 100–250°C at 20°C/min) orgsyn.orgorgsyn.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are versatile techniques for the separation, identification, and quantification of a wide range of compounds. sigmaaldrich.com These methods are particularly useful for analyzing less volatile or thermally labile compounds like this compound and its potential metabolites. ajpaonline.comresearchgate.net UHPLC, by utilizing smaller particle-sized columns, offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. ajpaonline.comresearchgate.net

In the analysis of this compound, a reverse-phase HPLC method would typically be employed. sielc.com This involves a nonpolar stationary phase and a polar mobile phase. For instance, a C18 or a specialized column like Newcrom R1 can be used. sielc.comsemanticscholar.org The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comsielc.com Detection can be achieved using various detectors, including UV detectors, Evaporative Light Scattering Detectors (ELSD), or mass spectrometers (MS) for enhanced sensitivity and structural information. sielc.com

The analysis of metabolites is a critical aspect of drug discovery and development. ajpaonline.com UHPLC coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, is a powerful tool for identifying and quantifying metabolites in complex biological matrices. nih.govfrontiersin.org This approach allows for the detection of low-level metabolites and the elucidation of their structures through fragmentation patterns. nih.gov

Supercritical Fluid Chromatography (SFC) is a "green" chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. waters.com SFC is particularly advantageous for the separation of chiral compounds (stereoisomers) and is often faster and uses less organic solvent than HPLC. waters.comchromatographyonline.com While this compound itself is not chiral, its derivatives synthesized for specific applications might be.

SFC is a powerful tool for the enantioseparation of pharmaceuticals and other chiral molecules. chromatographyonline.comafmps.be The technique often employs chiral stationary phases (CSPs), such as those based on polysaccharide derivatives, to achieve separation of enantiomers. afmps.be The mobile phase in SFC typically consists of supercritical CO2 mixed with a polar organic modifier like methanol or 2-propanol to adjust the solvent strength. afmps.be The high diffusivity and low viscosity of the supercritical fluid mobile phase allow for high flow rates without a significant loss in chromatographic efficiency, leading to rapid separations. chromatographyonline.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. umich.edulibretexts.org In the synthesis of this compound, TLC is an invaluable tool for qualitatively tracking the conversion of starting materials to the final product. libretexts.org

A TLC analysis involves spotting the reaction mixture onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel or alumina. umich.edu The plate is then placed in a developing chamber containing a suitable solvent or solvent mixture (the mobile phase). libretexts.org The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. wvu.edu A common mobile phase for separating moderately polar compounds like esters is a mixture of hexane (B92381) and ethyl acetate. libretexts.orgwvu.edu After development, the separated spots can be visualized under UV light or by using a staining agent like iodine. wvu.edu The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated to help identify the compounds. libretexts.org

Molecular Spectroscopy for Structural Confirmation

Molecular spectroscopy plays a crucial role in the unambiguous determination of the molecular structure of newly synthesized compounds. For this compound, a combination of spectroscopic techniques provides a complete picture of its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. weebly.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the number and types of atoms, their connectivity, and their chemical environment. egyankosh.ac.in For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.

¹H NMR (Proton NMR): This technique provides information about the different types of protons in a molecule. docbrown.info The spectrum shows signals at different chemical shifts (δ), which are indicative of the electronic environment of the protons. egyankosh.ac.in The integration of the signals corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. ethernet.edu.et For this compound, one would expect to see distinct signals for the ethyl group protons and the protons along the heptanoate (B1214049) chain.

¹³C NMR (Carbon-13 NMR): This technique provides a signal for each unique carbon atom in the molecule. orgchemboulder.com The chemical shift of each signal gives information about the type of carbon (e.g., carbonyl, methylene). researchgate.net While standard ¹³C NMR spectra are not typically integrated, the number of signals can confirm the number of unique carbon atoms. orgchemboulder.com

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. magritek.com Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it a sensitive nucleus for NMR analysis. magritek.comicpms.cz The ¹⁹F NMR spectrum provides a signal for the fluorine atom, and its chemical shift and coupling to neighboring protons (¹H-¹⁹F coupling) provide definitive evidence for the location of the fluorine atom in the molecule. icpms.cz The chemical shifts in ¹⁹F NMR are typically referenced against an internal or external standard like hexafluorobenzene. rsc.org

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~4.45 | t | J(H,F) ≈ 47 | -CH₂F |

| ~4.12 | q | -OCH₂CH₃ | ||

| ~2.30 | t | -COCH₂- | ||

| ~1.75-1.60 | m | -CH₂CH₂F & -COCH₂CH₂- | ||

| ~1.45-1.30 | m | -CH₂CH₂CH₂- | ||

| ~1.25 | t | -OCH₂CH₃ | ||

| ¹³C | ~173 | s | C=O | |

| ~83.5 | d | J(C,F) ≈ 165 | -CH₂F | |

| ~60.5 | s | -OCH₂CH₃ | ||

| ~34.0 | s | -COCH₂- | ||

| ~30.0 | d | J(C,F) ≈ 20 | -CH₂CH₂F | |

| ~28.5 | s | -COCH₂CH₂- | ||

| ~24.5 | d | J(C,F) ≈ 5 | -CH₂CH₂CH₂F | |

| ~14.2 | s | -OCH₂CH₃ | ||

| ¹⁹F | ~ -218 | tt | J(F,H) ≈ 47, 25 | -CH₂F |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions. "m" denotes multiplet, "q" denotes quartet, "t" denotes triplet, "d" denotes doublet, and "s" denotes singlet.

By integrating the data from these various chromatographic and spectroscopic techniques, researchers can confidently confirm the identity, purity, and structure of this compound, which is essential for its application in further scientific studies.

Mass Spectrometry (MS) Techniques (HRMS, ESI-MS, GC-MS, LC-MS/MS) for Molecular and Fragment Characterization of this compound

Mass spectrometry is a cornerstone technique for the structural elucidation of molecules like this compound by providing information about its molecular weight and fragmentation patterns. The choice of MS technique depends on the sample matrix and the specific information required.

High-Resolution Mass Spectrometry (HRMS) is pivotal for determining the precise elemental composition of a molecule. bioanalysis-zone.com Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an exact mass. bioanalysis-zone.com For this compound (C₉H₁₇FO₂), the exact mass of its molecular ion [M]⁺˙ can be calculated with high precision, which is invaluable for confirming its identity and distinguishing it from isobaric compounds (molecules with the same nominal mass but different elemental formulas). bioanalysis-zone.comuni-saarland.de

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. phcogj.com In GC-MS, the compound is vaporized and separated from other components on a gas chromatography column before entering the mass spectrometer. Electron Ionization (EI) is a common ionization method used in GC-MS, which imparts high energy to the molecule, leading to extensive and predictable fragmentation. orgchemboulder.com

The fragmentation of ethyl esters under EI conditions typically follows established pathways: libretexts.org

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group. For this compound, this could involve the loss of the ethoxy radical (•OCH₂CH₃) or the fluorinated alkyl chain.

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain possessing a γ-hydrogen. This involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene.

Loss of Small Neutral Molecules: Elimination of molecules like ethylene (B1197577) (C₂H₄) from the ethoxy group.

The resulting mass spectrum serves as a molecular fingerprint. The peak with the highest m/z value typically corresponds to the molecular ion (M⁺˙), confirming the molecular weight. savemyexams.com Other significant peaks provide structural clues based on the mass of the fragments lost. savemyexams.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, particularly for analyzing compounds in complex matrices. mdpi.com This technique often employs soft ionization methods like Electrospray Ionization (ESI), which typically forms a protonated molecule [M+H]⁺ or adducts with ions like sodium [M+Na]⁺. nih.gov These parent ions are then selected and fragmented in a collision cell to produce daughter ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and quantitative analysis. nih.gov For this compound, an LC-MS/MS method would provide robust quantification with minimal interference. spectroscopyonline.com

Table 1: Predicted Mass Spectrometry Data for this compound

| Data Point | Value/Information | Technique |

| Molecular Formula | C₉H₁₇FO₂ | - |

| Nominal Mass | 176 | MS |

| Exact Mass ([M]⁺˙) | 176.12126 | HRMS |

| Key Fragment (Loss of •OCH₂CH₃) | m/z 131 | GC-MS |

| Key Fragment (Loss of C₂H₄ via rearrangement) | m/z 148 | GC-MS |

| McLafferty Rearrangement Ion | m/z 88 | GC-MS |

| Protonated Molecule ([M+H]⁺) | m/z 177.1285 | ESI-MS |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification in this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure as a fluorinated ester. spectroscopyonline.com

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a saturated ester is expected in the region of 1750-1735 cm⁻¹. spectroscopyonline.com This is one of the most identifiable peaks in the spectrum.

C-O Stretches: Esters exhibit two distinct C-O stretching vibrations. An asymmetric C-C-O stretch typically appears as a strong band between 1300-1150 cm⁻¹, and a symmetric O-C-C stretch is found between 1100-1000 cm⁻¹. spectroscopyonline.com

C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption band, typically in the 1100-1000 cm⁻¹ region for a primary alkyl fluoride (B91410). This peak may overlap with the C-O stretching bands.

C-H Stretches and Bends: Absorptions corresponding to the stretching and bending vibrations of the C-H bonds in the alkyl chain will be present in the 2980-2850 cm⁻¹ and 1470-1380 cm⁻¹ regions, respectively. docbrown.info

The absence of a broad absorption band in the 3300-2500 cm⁻¹ region would confirm the absence of a carboxylic acid O-H group, distinguishing the ester from its corresponding carboxylic acid. docbrown.info

Table 2: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Intensity |

| 2980-2850 | C-H (Alkyl) | Stretch | Medium-Strong |

| 1750-1735 | C=O (Ester) | Stretch | Strong |

| 1470-1380 | C-H (Alkyl) | Bend | Medium |

| 1300-1150 | C-C-O | Asymmetric Stretch | Strong |

| 1100-1000 | C-F & O-C-C | Stretch | Strong |

Analytical Method Development and Validation for this compound

The development and validation of an analytical method are crucial to ensure that the quantification of this compound in a sample is reliable, accurate, and reproducible. researchgate.net This process is guided by international standards, such as the International Council for Harmonisation (ICH) guidelines. ich.orgeuropa.eu

Method Development The first step is to define the Analytical Target Profile (ATP), which outlines the method's requirements, including the analyte, matrix, and the required quality of the results (e.g., required precision and accuracy). europa.eu Based on the physicochemical properties of this compound (volatility, polarity), a suitable analytical technique is chosen, such as GC-MS or LC-MS/MS. spirochem.com Method parameters are then systematically optimized. For a GC-MS method, this would include selecting the appropriate column, optimizing the temperature ramp, and setting the MS detection parameters. For an LC-MS/MS method, optimization would involve choosing the column and mobile phase composition, and tuning the MS to specifically detect the parent and fragment ions of the analyte. lcms.czresearchgate.net

Method Validation Once developed, the method must be validated to demonstrate its suitability for its intended purpose. ich.org Validation involves assessing several key performance characteristics: researchgate.netscielo.br

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five standards, with a correlation coefficient (R²) greater than 0.99 being desirable. scielo.br

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. Recoveries are typically expected to be within 98-102% for drug substances. scielo.br

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Key Parameters for Analytical Method Validation

| Validation Parameter | Description |

| Specificity | Ensures the signal is from the analyte only. |

| Linearity (R²) | Confirms a proportional response to concentration. |

| Range | Defines the usable concentration limits of the method. |

| Accuracy (% Recovery) | Measures how close the result is to the true value. |

| Precision (%RSD) | Measures the scatter or variability of the results. |

| LOD | The smallest concentration that can be detected. |

| LOQ | The smallest concentration that can be accurately measured. |

| Robustness | Assesses the method's resistance to minor changes. |

Computational Chemistry and Theoretical Studies on Ethyl 7 Fluoroheptanoate

Quantum Mechanical Investigations

Quantum mechanical methods are fundamental to understanding the electronic structure and reactivity of molecules at the atomic level. These calculations solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) Applications to Ethyl 7-fluoroheptanoate

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. uoa.grfcien.edu.uy It is a widely used approach in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com For a molecule like this compound, DFT calculations could be employed to determine a variety of properties, including:

Optimized Geometry: Predicting the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculating the infrared (IR) spectrum to identify characteristic vibrational modes of the functional groups, such as the C=O stretch of the ester and the C-F stretch.

Thermodynamic Properties: Estimating properties like enthalpy of formation, entropy, and Gibbs free energy.

Electronic Properties: Determining the dipole moment, polarizability, and electrostatic potential map, which reveals the distribution of charge across the molecule.

While DFT has been applied to numerous organic molecules, including other esters and fluorinated compounds nih.gov, specific studies detailing the DFT analysis of this compound are not found in the current body of scientific literature. A hypothetical data table for DFT-calculated properties is presented below to illustrate the potential output of such a study.

Hypothetical DFT-Calculated Properties for this compound (Note: The following data is illustrative and not based on actual published research.)

| Property | Calculated Value (Example) | Unit |

| Total Energy | -652.12345 | Hartree |

| Dipole Moment | 2.5 | Debye |

| C=O Bond Length | 1.21 | Ångström |

| C-F Bond Length | 1.40 | Ångström |

| HOMO Energy | -7.2 | eV |

| LUMO Energy | 1.5 | eV |

| HOMO-LUMO Gap | 8.7 | eV |

Frontier Molecular Orbital Analysis of this compound Reactivity

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgyoutube.com The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). libretexts.org

An FMO analysis of this compound would involve:

Identifying the HOMO and LUMO: The energies and spatial distributions of these orbitals would be calculated. The HOMO is expected to have significant density on the oxygen atoms of the ester group, while the LUMO would likely be centered around the carbonyl carbon.

Calculating the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity. researchgate.net

Predicting Reactivity: The shapes and locations of the HOMO and LUMO can predict the most likely sites for nucleophilic and electrophilic attack. For instance, a nucleophile would be predicted to attack the region of the largest LUMO lobe, and an electrophile would interact with the largest lobe of the HOMO. nih.gov

Although FMO theory is a cornerstone of organic chemistry for predicting reactivity libretexts.org, specific FMO analyses for this compound have not been published.

Conformational Landscape and Molecular Dynamics Simulations of this compound

The flexibility of the heptanoate (B1214049) chain means that this compound can exist in numerous different shapes or conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comrsc.org

A comprehensive study in this area would involve:

Molecular Dynamics Simulations: Simulating the motion of the molecule in a given environment (e.g., in a vacuum, water, or a nonpolar solvent) by solving Newton's equations of motion. mdpi.com These simulations provide insight into how the molecule behaves dynamically, including the flexibility of its alkyl chain and the interactions of the fluoro and ester groups with their surroundings. rsc.org

Such simulations are vital for understanding how the molecule might interact with other molecules, such as in a biological system or as a solvent. acs.org Despite the power of these techniques, no specific papers on the conformational landscape or MD simulations of this compound are currently available.

In Silico Prediction of this compound Reaction Pathways and Product Selectivity

Computational chemistry can be used to model entire chemical reactions, predicting the most likely pathways and the resulting products. This in silico approach can save significant time and resources compared to experimental trial-and-error. mdpi.com

For this compound, this could include:

Modeling Reaction Mechanisms: For a given reaction, such as hydrolysis of the ester, computational methods can be used to map the potential energy surface, identifying transition states and intermediates. researchgate.net

Calculating Activation Energies: The energy barriers for different potential reaction pathways can be calculated to predict which route is kinetically favored. mdpi.com

Predicting Product Ratios: By comparing the energies of different possible products, their thermodynamic stability can be assessed, helping to predict the selectivity of a reaction.

This type of predictive modeling is a cutting edge of computational chemistry researchgate.net, but its application to the specific reaction pathways of this compound has not yet been documented in the literature.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) for this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. qsartoolbox.org

Developing a QSAR or QSPR model relevant to this compound would typically involve:

Data Set Compilation: Assembling a large data set of structurally similar compounds (e.g., other fluorinated esters) with known experimental data for a specific activity or property.

Descriptor Calculation: Calculating a wide range of numerical descriptors for each molecule that encode its structural, physical, and chemical features.

Model Building: Using statistical methods to build a mathematical equation that links the descriptors to the observed activity or property.

Validation: Testing the model's predictive power on a set of compounds not used in its creation.

Such models could be used to predict, for example, the toxicity, environmental fate, or specific physical properties of this compound without needing to perform the actual experiments. While powerful, these models rely on large datasets of related compounds, and no specific QSAR/QSPR studies that include this compound have been published.

Emerging Research Applications and Future Directions for Ethyl 7 Fluoroheptanoate

Strategic Applications in Fine Chemical Synthesis

Ethyl 7-fluoroheptanoate has emerged as a valuable fluorinated building block in the synthesis of more complex molecules. Its unique properties, stemming from the presence of a fluorine atom, make it a versatile tool for chemists in various fields.

This compound as a Building Block for Organofluorine Compounds

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. cas.cn this compound serves as a key starting material for creating a diverse range of organofluorine compounds. wikipedia.org The presence of the fluorine atom can enhance properties such as metabolic stability and lipophilicity in the final products. cas.cn

The synthesis of these compounds often involves leveraging the carbon-fluorine bond, one of the strongest in organic chemistry. wikipedia.org Synthetic strategies may involve transformations of the ester group or reactions at the carbon chain, while preserving the fluorine atom to impart its desirable effects on the target molecule. One approach involves the use of fluorinated building blocks like this compound, which can be incorporated into larger molecules through various chemical reactions. wikipedia.orgrsc.org This method provides a reliable way to introduce fluorine into complex structures. rsc.org

Synthesis of Pharmaceutical Intermediates and Agrochemicals via this compound

The unique properties conferred by fluorine make organofluorine compounds highly sought after in the pharmaceutical and agrochemical industries. cas.cncas.cn this compound is a precursor for intermediates used in the synthesis of these bioactive molecules. arkema.comguidechem.com For instance, derivatives of this compound can be used to create novel fatty acid amides with potential applications in medicine. nih.gov

In the realm of agrochemicals, pyrethroid pesticides are a significant class of compounds, and intermediates derived from esters like ethyl chrysanthemate are crucial for their synthesis. mdpi.com While not a direct precursor to ethyl chrysanthemate, the synthetic principles involving ester intermediates are relevant to the potential applications of this compound in creating new agrochemical agents. The introduction of fluorine can lead to pesticides with improved efficacy and environmental profiles.

A general synthetic pathway to create pharmaceutical or agrochemical intermediates from this compound could involve the following conceptual steps:

| Step | Description |

| 1. Modification of the Ester Group | The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides or alcohols. |

| 2. Chain Elaboration or Modification | The carbon chain can be extended or functionalized to introduce additional chemical diversity. |

| 3. Coupling Reactions | The modified fluoroheptanoate derivative can be coupled with other molecules to build the final complex structure of the desired pharmaceutical or agrochemical. |

Catalyst or Co-solvent Role in Specific Organic Transformations (e.g., Liquid Phase Oxidations)

Beyond its role as a building block, this compound has been identified as a useful co-solvent in certain organic reactions. google.com Specifically, it has been cited as a fluoroester that can be employed in the liquid phase oxidation of unsaturated aldehydes to their corresponding carboxylic acids. google.com In these processes, the presence of a fluorine-containing organic solvent can improve the reaction's efficiency. google.com

The use of co-solvents is a common strategy to enhance reaction rates and yields by creating a single-phase system from immiscible reactants. nih.gov In the context of liquid phase oxidations, a fluorinated co-solvent like this compound can help to dissolve both the non-polar organic substrate and the polar oxidant, facilitating the chemical transformation. google.comnih.gov While detailed studies on this compound's specific catalytic activity are limited, its application as a co-solvent in oxidation reactions highlights its utility in process chemistry. google.com The choice of co-solvent can be critical, with factors like the dielectric constant influencing the solubility of reactants. nih.gov

Advanced Applications in Bio-organic and Medicinal Chemistry Research

The strategic incorporation of fluorine into biologically active molecules is a cornerstone of modern medicinal chemistry. This compound provides a scaffold for the synthesis of novel fluorinated biomolecules and advanced imaging agents.

Synthesis of Fluorinated Biomolecules Utilizing this compound Scaffolds

The introduction of fluorine can significantly modify the physicochemical properties of biomolecules, making it a valuable strategy in drug design and chemical biology. rsc.orgacademie-sciences.fr this compound can serve as a starting point for the synthesis of various fluorinated biomolecules. For example, it can be used to create fluorinated amino acids, which can then be incorporated into peptides to enhance their stability or binding affinity. caltech.edu

The synthesis of these complex molecules often involves multiple steps, starting with the modification of the this compound backbone. The ester can be converted to other functional groups to allow for coupling with amino acid precursors or other biologically relevant moieties. The resulting fluorinated biomolecules can be used to probe biological processes or as potential therapeutic agents. rsc.orgnih.gov

Development of Radiopharmaceuticals and Imaging Agents (e.g., PET Tracers) from this compound Derivatives

Positron Emission Tomography (PET) is a powerful imaging technique that relies on radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) ([¹⁸F]). cas.cnresearchgate.net The development of novel [¹⁸F]-labeled radiopharmaceuticals is a major focus of medicinal chemistry research. nih.goviaea.org

Derivatives of this compound are valuable precursors for the synthesis of PET tracers. For example, (S)-2-amino-7-[¹⁸F]-fluoroheptanoic acid ((S)-[¹⁸F]FAHep), a derivative of 7-fluoroheptanoic acid, has been developed for brain tumor imaging. nih.gov The synthesis of such tracers involves the introduction of the radioactive [¹⁸F] isotope in the final steps of the synthetic sequence. nih.gov The non-radioactive "cold" standard, this compound, is essential for developing and optimizing the radiosynthesis.

The general process for developing a PET tracer from an this compound derivative is outlined below:

| Step | Description |

| 1. Synthesis of a Precursor | A suitable precursor molecule is synthesized from this compound, which has a leaving group (e.g., tosylate, mesylate, or a halogen) at the 7-position. |

| 2. Radiolabeling | The precursor is reacted with [¹⁸F]fluoride to introduce the radioactive isotope. This is typically a nucleophilic substitution reaction. researchgate.net |

| 3. Purification and Formulation | The resulting [¹⁸F]-labeled tracer is purified, usually by HPLC, and formulated in a biocompatible solution for administration. |

This approach allows for the creation of targeted imaging agents that can visualize and quantify specific biological processes in vivo, aiding in the diagnosis and monitoring of diseases like cancer. nih.gov

Enzymatic Biotransformations and Bio-catalysis involving Fluoroesters

The use of enzymes as catalysts in chemical synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. utupub.fi Lipases, in particular, are versatile enzymes that catalyze the hydrolysis of esters and, under specific conditions, can also perform the reverse reaction of esterification and other transformations like alcoholysis and acidolysis. researchgate.netscielo.br These properties are highly relevant for the biotransformation of fluoroesters like this compound.

Research has extensively utilized lipases for their ability to facilitate reactions with high chemo-, regio-, and stereoselectivity. utupub.fi Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form such as Novozym 435, is one of the most effective and widely studied biocatalysts for these transformations. frontiersin.orgrsc.org It is recognized for its high stability and efficiency in both aqueous and non-aqueous environments. frontiersin.org

The primary biotransformation applicable to this compound is enzymatic hydrolysis to produce 7-fluoroheptanoic acid and ethanol. This reaction is significant as it can provide a "green" route to the corresponding fluorinated carboxylic acid, which may be a valuable building block for other syntheses. The kinetics and success of such a hydrolysis reaction depend on factors like pH, temperature, and the enzyme's specificity. For instance, studies on other fluoroesters have demonstrated that enzymes like Pseudomonas lipase can be used for the kinetic resolution of racemic mixtures, selectively hydrolyzing one enantiomer over the other. orgsyn.org

Conversely, under low-water conditions, CALB can catalyze esterification reactions. scielo.br This could involve the synthesis of this compound from 7-fluoroheptanoic acid and ethanol, or its transesterification with other alcohols to create different fluorinated esters. nih.gov These enzymatic methods are crucial for producing high-purity compounds under mild conditions, avoiding the harsh reagents and side reactions often associated with classical chemistry. utupub.fi

The following table summarizes common lipase-catalyzed reactions relevant to esters, which are applicable to fluoroesters like this compound.

Explorations in Materials Science and Polymer Chemistry

The inclusion of fluorine atoms into polymers can lead to materials with highly desirable properties, such as enhanced chemical resistance, thermal stability, low surface energy, low coefficient of friction, and low water absorption. dss.go.thmdpi.com Fluorinated polyesters, in particular, have garnered interest for applications ranging from advanced biomaterials to oleophobic coatings. dss.go.thclemson.edu

This compound can be envisioned as a key building block in this field. Through hydrolysis to 7-fluoroheptanoic acid, it provides a monofunctional fluorinated monomer. In polymer synthesis, monofunctional units can act as chain-terminating agents, allowing for precise control over the molecular weight of the final polymer. This is critical for tailoring the material's properties.

A significant area of research is the biocatalytic synthesis of fluorinated polyesters. Studies have shown that enzymes like Novozym 435 can effectively catalyze the polycondensation of fluorinated diols and non-fluorinated diesters to produce fluorinated polyesters. dss.go.thnih.gov While this compound itself is not a difunctional monomer required for chain extension, its derivatives could be. For example, a diol or diacid derived from a fluorinated starting material could be polymerized. The choice of monomer structure is crucial; research indicates that enzyme specificity towards the fluorinated monomers can be a limiting factor in achieving high molecular weight polymers. nih.gov However, increasing the methylene (B1212753) spacer between the fluorine atoms and the reactive hydroxyl groups has been shown to increase the final polymer molecular weight. dss.go.thnih.gov

Recent advancements also include methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) step-growth polymerization to create fluorinated polyesters with highly tailored chemical structures. rsc.org This technique allows for the synthesis of novel polymer architectures, such as fluorinated polyester (B1180765) brushes, whose properties can be finely tuned. rsc.org this compound could serve as a model compound for studying the reactivity and incorporation of ω-fluorinated aliphatic chains into such advanced polymer systems.

The table below outlines the properties and potential applications of fluorinated polymers, for which compounds like this compound could serve as precursors or model systems.

Future Perspectives and Uncharted Research Avenues for this compound

The future research potential for this compound is rooted in its identity as a simple, terminally fluorinated aliphatic ester. This structure makes it an ideal candidate for fundamental studies and a versatile starting material for more complex molecules.

One of the most promising future directions lies in the development of novel functional materials. The unique properties of fluorinated compounds are being leveraged in advanced technologies. For example, fluorinated esters and carbonates are being investigated as nonflammable electrolyte solvents and additives for high-voltage lithium-ion batteries. acs.orghalocarbon.com These fluorinated components can improve safety, capacity retention, and oxidative stability, enabling batteries to operate at higher voltages. acs.orghalocarbon.com While research has focused on smaller fluorinated esters, this compound could be explored as an additive to modulate electrolyte properties like viscosity and ion solubility.

In the realm of pharmaceuticals and agrochemicals, the strategic incorporation of fluorine is a well-established method for enhancing the efficacy and metabolic stability of active molecules. researchgate.net this compound, or its hydrolyzed form, 7-fluoroheptanoic acid, could serve as a lipophilic, fluorinated building block. It can be used to introduce a fluorinated alkyl tail into a larger molecule, potentially modifying its absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, the environmental fate of per- and polyfluoroalkyl substances (PFAS) is an area of intense research and public concern. slu.senih.gov As a simple organofluorine compound, this compound could be used as a model substance in studies on the biodegradation and environmental transport of fluorinated chemicals. Understanding the mechanisms by which microorganisms might break down such compounds is critical for developing bioremediation strategies for more persistent PFAS. Research into "extractable organic fluorine" (EOF) as a metric for total PFAS content in environmental samples is an emerging field where well-defined standards and model compounds are needed. habitablefuture.orgresearchgate.net

Uncharted research avenues could include:

Self-Assembling Systems: Investigating the ability of amphiphilic molecules derived from 7-fluoroheptanoic acid to form micelles, vesicles, or liquid crystals, potentially for use in drug delivery or as nanoreactors.

Fluorinated Surfactants: Developing novel surfactants based on the 7-fluoroheptanoate structure for specialized applications where traditional surfactants fail.

Probing Enzyme Active Sites: Using this compound and its analogues as chemical probes to map the active sites of lipases and other esterases, leveraging ¹⁹F NMR spectroscopy for detection.

In essence, while direct, large-scale applications for this compound have not yet been established, its value lies in its potential as a versatile tool and building block for pushing the boundaries of materials science, biocatalysis, and environmental science.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ethyl 7-fluoroheptanoate, and how can researchers optimize yield and purity?

- Methodological Answer : this compound is typically synthesized via esterification of 7-fluoroheptanoic acid with ethanol under acidic catalysis. Optimization involves controlling reaction temperature (e.g., 60–80°C), molar ratios (e.g., 1:1.2 acid-to-alcohol), and catalyst concentration (e.g., 1–2% H₂SO₄). Purity can be enhanced via fractional distillation or column chromatography. For example, NMR data (¹H: δ 1.46 (s, 9H), 4.12 (s, 2H); ¹³C: 28.2, 56.5, 81.2 ppm) and HRMS (m/z 296.1729 [M+H]⁺) are critical for confirming structural integrity .

Q. How should researchers characterize this compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies require monitoring degradation via HPLC or GC-MS under controlled conditions (e.g., 4°C, 25°C, 40°C with 60% humidity). Accelerated stability testing over 1–3 months can predict shelf-life. Safety protocols from SDS guidelines (e.g., avoiding aerosol formation, using NIOSH-approved PPE) must be followed to prevent exposure during handling .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) or GC-FID using a polar column (e.g., DB-WAX) are standard. Calibration curves (1–100 µg/mL) with internal standards (e.g., ethyl hexanoate) improve accuracy. NMR spectroscopy (e.g., ¹⁹F NMR for fluorine quantification) is essential for structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from interspecies enzyme variability (e.g., esterase activity in rodents vs. humans). A tiered approach includes:

- Step 1 : Conduct parallel in vitro assays (e.g., liver microsomes from multiple species).

- Step 2 : Use isotopic labeling (e.g., ¹⁴C- or ¹⁹F-labeled compound) to track metabolites via LC-MS/MS.

- Step 3 : Validate findings in transgenic models or humanized liver chimeric mice .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : SAR studies require systematic substitution at the fluorine position (e.g., replacing F with Cl, Br) or modifying the ester group. Computational tools (e.g., molecular docking with esterase enzymes) can predict binding affinity. Experimental validation via IC₅₀ assays and kinetic studies (e.g., Michaelis-Menten plots) quantifies inhibitory effects .

Q. How should researchers design experiments to assess the compound’s potential neurotoxicity in preclinical models?

- Methodological Answer :

- Model Selection : Use primary neuronal cultures or zebrafish embryos for high-throughput screening.

- Endpoints : Measure apoptosis (TUNEL assay), oxidative stress (ROS levels via DCFH-DA), and mitochondrial dysfunction (JC-1 staining).

- Dose-Response : Include subtoxic doses (1–10 µM) and positive controls (e.g., rotenone). Data should be analyzed using ANOVA with post-hoc tests (p < 0.05) .

Q. What methodologies address challenges in detecting low-abundance metabolites of this compound in biological samples?

- Methodological Answer : Enhance sensitivity via:

- Sample Preparation : Solid-phase extraction (C18 cartridges) or protein precipitation with acetonitrile.

- Instrumentation : High-resolution mass spectrometry (HRMS) in targeted SIM mode or data-independent acquisition (DIA).

- Data Analysis : Use software (e.g., XCMS or Compound Discoverer) for noise reduction and peak alignment .

Data Contradiction and Reproducibility Analysis

Q. How can researchers reconcile conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer : Discrepancies may stem from impurities or solvent batch variability. Standardize testing via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.